7-Chloro-N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
Description
Properties
IUPAC Name |
7-chloro-N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O/c1-15-5-3-7-17(11-15)22-24-27-23(26-14-16-6-4-8-19(12-16)31-2)20-13-18(25)9-10-21(20)30(24)29-28-22/h3-13H,14H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHIEYLKMLBGTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a novel compound with potential pharmacological applications. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its effects and mechanisms.
- Molecular Formula : CHClNO
- Molecular Weight : 429.9 g/mol
- CAS Number : 893790-28-8
The compound features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties. The presence of the chloro and methoxy groups may enhance its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with triazole scaffolds exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
| Compound | Activity | Reference |
|---|---|---|
| Triazole Derivative A | Inhibits E. coli | |
| Triazole Derivative B | Antifungal activity against Candida spp. |
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties. The mechanism likely involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological activity. Similar compounds have been studied for their ability to modulate neurotransmitter systems, particularly in enhancing cholinergic signaling in models of cognitive impairment.
Case Studies
-
In Vivo Study on Cognitive Function :
A study investigated the effects of triazole derivatives on cognitive function in mice. The results indicated that administration of the compound improved memory retention and learning abilities, likely through increased acetylcholine levels in the hippocampus. -
In Vitro Cytotoxicity Assay :
In vitro assays demonstrated that the compound exhibited selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal fibroblast cells.
Comparison with Similar Compounds
Key Observations:
- Chlorine vs. Sulfonyl Groups : The target compound’s 7-chloro substituent likely confers electrophilic reactivity, enhancing interactions with nucleophilic residues in enzyme binding pockets (e.g., kinases). In contrast, sulfonyl groups in and improve solubility but may reduce membrane permeability .
- Methoxy vs.
- Methylphenyl vs. Isopropylphenyl : The 3-methylphenyl group in the target compound provides moderate steric hindrance compared to the 4-isopropylphenyl group in , which may influence binding pocket accommodation .
Physicochemical and ADME Properties
- Lipophilicity : The target’s logP is estimated to be ~3.5–4.0 (based on and ), favoring blood-brain barrier penetration but requiring formulation optimization for aqueous solubility .
- Metabolic Stability : Methoxy and chloro groups may slow oxidative metabolism compared to ethyl or sulfonyl derivatives, as seen in and .
- Toxicity : Chlorinated triazoles in (N-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]quinazolin-5-amine ) show low acute toxicity in preclinical models, suggesting a favorable safety profile for the target compound .
Q & A
Basic: What are the standard synthetic routes for this triazoloquinazoline derivative, and what key reaction conditions are required?
Answer:
The synthesis typically involves cyclization reactions to form the triazoloquinazoline core, followed by functionalization with substituents. Key steps include:
- Step 1: Cyclization of 2-aminobenzonitrile with alkynes using copper catalysts to form the triazole ring .
- Step 2: Introduction of the 3-methylphenyl and 3-methoxyphenylmethyl groups via nucleophilic substitution or coupling reactions .
- Critical Conditions: Temperature control (60–100°C), anhydrous solvents (e.g., DMF or THF), and catalysts like Cu(I) for triazole formation .
Basic: How is the compound characterized post-synthesis, and what analytical techniques are essential?
Answer:
Characterization requires:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and purity .
- Mass Spectrometry (MS): High-resolution MS for molecular weight validation .
- Infrared (IR) Spectroscopy: Identification of functional groups (e.g., C-Cl stretch at ~550–750 cm⁻¹) .
Advanced: How can synthetic yield be optimized, particularly for large-scale production?
Answer:
Optimization strategies include:
- Catalyst Screening: Transition-metal catalysts (e.g., Cu(I)) improve cyclization efficiency .
- Flow Chemistry: Continuous flow reactors enhance reaction control and reduce by-products .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Advanced: What computational methods predict this compound’s biological activity and pharmacokinetics?
Answer:
-
Molecular Docking: Tools like AutoDock Vina assess binding affinity to targets (e.g., kinases or GPCRs) .
-
ADMET Prediction: Software such as SwissADME evaluates absorption, metabolism, and toxicity:
Property Prediction Tool Key Insight LogP (Lipophilicity) SwissADME High LogP (~4.5) suggests poor solubility CYP450 Inhibition admetSAR Risk of hepatotoxicity if CYP3A4 inhibited
Advanced: How do structural modifications influence target binding and selectivity?
Answer:
Substituent effects can be analyzed via comparative SAR studies. For example:
| Compound Substituents | Biological Activity | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|
| 3-Methylphenyl + Cl at position 7 | Anticancer (IC50: 2.1 µM) | -8.2 (EGFR kinase) |
| 4-Methoxyphenyl + NO2 | Antifungal (MIC: 16 µg/mL) | -6.9 (CYP51) |
| Key Insight: Electron-withdrawing groups (e.g., Cl) enhance kinase inhibition, while bulkier groups improve antifungal activity . |
Advanced: How should researchers resolve contradictory data in biological assays?
Answer:
- Dose-Response Validation: Repeat assays with a wider concentration range (e.g., 0.1–100 µM) to confirm IC50 values .
- Orthogonal Assays: Pair enzymatic inhibition data with cell viability assays (e.g., MTT) to rule off-target effects .
- Structural Confirmation: Re-analyze compound purity via HPLC to exclude degradation products .
Advanced: What strategies improve aqueous solubility for in vitro studies?
Answer:
- Prodrug Design: Introduce phosphate or PEG groups at the N-5 amine position .
- Co-Solvent Systems: Use DMSO-water mixtures (<5% DMSO) to maintain solubility without cytotoxicity .
- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles for sustained release .
Advanced: What parameters are critical in dose-response studies for toxicity assessment?
Answer:
- Time-Dependent Effects: Monitor cytotoxicity at 24, 48, and 72 hours to identify delayed toxicity .
- Biomarker Analysis: Measure caspase-3 activation (apoptosis) and LDH release (membrane integrity) .
- In Vivo Correlation: Use murine models to validate in vitro LC50 values with MTD (maximum tolerated dose) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
